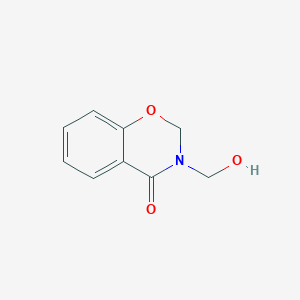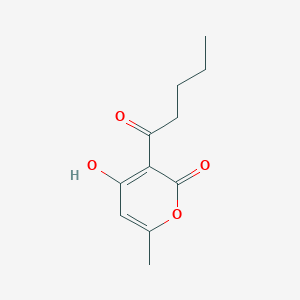
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a phenylpentyl chain attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the thiazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Phenylpentyl Chain: The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with 5-phenylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylpentyl chain or the thiazole ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced thiazole derivatives and modified phenylpentyl chains.
Scientific Research Applications
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Molecular Pathways: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in processes such as cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-(5-phenylpentyl)-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-4-(4-phenylbutyl)-1,3-thiazole: Similar structure but with a shorter phenylalkyl chain.
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole is unique due to the combination of its bromomethyl group and phenylpentyl chain attached to the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
192638-50-9 |
|---|---|
Molecular Formula |
C15H18BrNS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole |
InChI |
InChI=1S/C15H18BrNS/c16-11-15-17-14(12-18-15)10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2 |
InChI Key |
XXQHERPNVDTEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC2=CSC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)





![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

